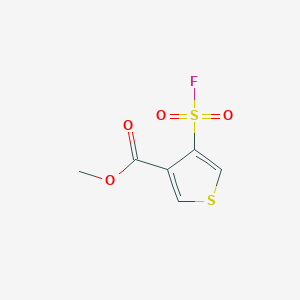

Methyl 4-fluorosulfonylthiophene-3-carboxylate

CAS No.: 2137806-08-5

Cat. No.: VC7465071

Molecular Formula: C6H5FO4S2

Molecular Weight: 224.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137806-08-5 |

|---|---|

| Molecular Formula | C6H5FO4S2 |

| Molecular Weight | 224.22 |

| IUPAC Name | methyl 4-fluorosulfonylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C6H5FO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 |

| Standard InChI Key | DKAJLDCLFPUKSS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CSC=C1S(=O)(=O)F |

Introduction

Methyl 4-fluorosulfonylthiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family, which is a class of five-membered heterocyclic compounds containing sulfur. This compound is characterized by the presence of a fluorosulfonyl group and a methyl ester group attached to the thiophene ring. The fluorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis and Preparation

The synthesis of methyl 4-fluorosulfonylthiophene-3-carboxylate typically involves multi-step procedures. These processes often start with thiophene derivatives and involve the introduction of the fluorosulfonyl group through electrophilic aromatic substitution reactions. The methyl ester group can be introduced via esterification reactions.

Synthesis Steps:

-

Starting Material Preparation: Thiophene-3-carboxylic acid derivatives are prepared.

-

Fluorosulfonylation: Introduction of the fluorosulfonyl group using fluorosulfonic acid or its derivatives.

-

Esterification: Conversion of the carboxylic acid group to a methyl ester.

Potential Applications

Methyl 4-fluorosulfonylthiophene-3-carboxylate can serve as an intermediate in the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The fluorosulfonyl group provides a reactive site for further functionalization, which is beneficial in designing new molecules with specific biological activities.

Table: Comparison of Similar Compounds

| Compound | Structure Characteristics | Potential Applications |

|---|---|---|

| Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate | Bromine and fluorosulfonyl groups | Agrochemicals, materials science |

| Methyl 5-(4-fluorophenyl)-3-(fluorosulfonyl)thiophene-2-carboxylate | Fluorophenyl and fluorosulfonyl groups | Pharmaceuticals, materials science |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume